molecular formula C11H19NO3 B13263758 Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13263758
M. Wt: 213.27 g/mol
InChI Key: YIQHOHGEELIIOZ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable azaspiro precursor with methoxy and carboxylate groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
  • Methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate
  • 2-Azaspiro[3.5]nonane-2-carboxylic acid, 6-methyl-7-oxo-, 1,1-dimethylethyl ester

Uniqueness

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific functional groups and spirocyclic structure, which provide distinct chemical and physical properties. These properties can be advantageous in various applications, making it a valuable compound for research and development.

Biological Activity

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a compound with a unique spirocyclic structure, which contributes to its potential biological activities. This article reviews its biological activity, particularly focusing on antimicrobial and antimalarial properties, and provides insights into its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group at the 7-position and a carboxylate group, enhancing its solubility and bioactivity. The spirocyclic framework imparts rigidity and stability, making it an interesting candidate for pharmacological studies.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC12_{12}H17_{17}N O3_{3}
Molecular Weight221.27 g/mol
CAS NumberNot specified in the sources

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various microbial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity that is crucial for microbial growth. This interaction may inhibit key metabolic pathways, leading to reduced viability of pathogens .

Antimalarial Activity

In addition to its antimicrobial effects, this compound has also been evaluated for antimalarial activity . Preliminary studies suggest that it may inhibit the growth of Plasmodium species, which are responsible for malaria.

  • Case Study : A study conducted on various azaspiro derivatives indicated that modifications in the structure could enhance antimalarial efficacy. This compound was among those that showed promising results in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Methoxy Group : Enhances solubility and may influence binding affinity to biological targets.
  • Spirocyclic Structure : Provides rigidity, allowing for better fit in enzyme active sites compared to non-spiro compounds.

Comparative analysis with related compounds reveals variations in activity based on structural modifications:

Compound NameCAS NumberUnique Features
Methyl 2-azaspiro[3.5]nonane-1-carboxylate13227025Lacks methoxy group; simpler structure
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate2059933-30-9Contains two methyl groups at position 7
Methyl 2-azaspiro[3.5]nonane-7-carboxamide2306264-00-4Amide functional group instead of carboxylate

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 7-methoxy-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-8-3-5-11(6-4-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3

InChI Key

YIQHOHGEELIIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CNC2C(=O)OC

Origin of Product

United States

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